molecular formula C27H24Cl5N3O4 B12067704 2-(4-Chloro-5-methylpyrrolo[2,3-d]pyrimidin-7-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-methyloxolan-3-ol

2-(4-Chloro-5-methylpyrrolo[2,3-d]pyrimidin-7-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-methyloxolan-3-ol

Cat. No.: B12067704
M. Wt: 631.8 g/mol
InChI Key: KRPCVPHZLSIKTI-UHFFFAOYSA-N
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Description

This compound is a pyrrolo[2,3-d]pyrimidine derivative characterized by a complex substitution pattern. The core pyrrolo[2,3-d]pyrimidine scaffold is substituted at the 4- and 5-positions with (2,4-dichlorophenyl)methoxy and (2,4-dichlorophenyl)methoxymethyl groups, respectively, and at the 3-position with a methyloxolan-3-ol moiety. Pyrrolo[2,3-d]pyrimidines are known for their structural similarity to purines, enabling interactions with biological targets such as kinases and nucleotide-binding proteins .

Properties

Molecular Formula

C27H24Cl5N3O4

Molecular Weight

631.8 g/mol

IUPAC Name

2-(4-chloro-5-methylpyrrolo[2,3-d]pyrimidin-7-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-methyloxolan-3-ol

InChI

InChI=1S/C27H24Cl5N3O4/c1-14-9-35(25-22(14)24(32)33-13-34-25)26-27(2,36)23(38-11-16-4-6-18(29)8-20(16)31)21(39-26)12-37-10-15-3-5-17(28)7-19(15)30/h3-9,13,21,23,26,36H,10-12H2,1-2H3

InChI Key

KRPCVPHZLSIKTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1C(=NC=N2)Cl)C3C(C(C(O3)COCC4=C(C=C(C=C4)Cl)Cl)OCC5=C(C=C(C=C5)Cl)Cl)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-5-methylpyrrolo[2,3-d]pyrimidin-7-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-methyloxolan-3-ol typically involves multi-step organic reactions. The starting materials might include pyrrolopyrimidine derivatives and dichlorophenylmethanol. Key steps could involve:

    Nucleophilic substitution: reactions to introduce the dichlorophenyl groups.

    Cyclization: reactions to form the oxolane ring.

    Chlorination: reactions to introduce the chloro substituents.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: to enhance reaction rates.

    Solvent selection: to improve solubility and reaction efficiency.

    Purification techniques: such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions could target the chloro substituents.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Used to study biological pathways and interactions.

    Drug Development: Potential lead compound for developing new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-5-methylpyrrolo[2,3-d]pyrimidin-7-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-methyloxolan-3-ol would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:

    Signal transduction: Modulating signaling pathways within cells.

    Enzyme inhibition: Inhibiting specific enzymes involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name / Identifier Key Substituents Molecular Weight (g/mol) Reported Activities / Properties Reference
Target Compound 4,5-bis[(2,4-dichlorophenyl)methoxy/methoxymethyl]; 3-methyloxolan-3-ol ~700 (estimated) No direct data; inferred lipophilicity and kinase interaction potential N/A
4-(2,4-Dichloro-5-methoxyphenyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile 2-methyl; 4-(2,4-dichloro-5-methoxyphenyl); 5-carbonitrile 345.17 Not specified; carbonitrile may enhance electrophilic reactivity
4-Chloro-5-(4-fluorophenyl)-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine 4-chloro; 5-(4-fluorophenyl); 7-(4-methoxyphenyl) 384.79 Potential kinase inhibition (structural analogy to EGFR inhibitors)
2-Chloro-5-iodo-4-(2-methoxyethoxy)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine 2-chloro; 5-iodo; 4-(2-methoxyethoxy); 7-TSEM-protected 483.80 Bulky substituents may reduce metabolic stability; iodine enables radiolabeling applications
4-Methoxy-7-β-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine Ribofuranosyl sugar; 4-methoxy; 2-amine 352.33 Antiviral activity (analogous to nucleosides); improved water solubility
5-[[4-[(3-Chloro-4-fluorophenyl)amino]-6-oxo-5H-pyrrolo[2,3-d]pyrimidin-5-ylidene]methyl]-... (CAS 346599-65-3) Chloro-fluorophenylamino; morpholinylethylcarboxamide 610.00 Kinase inhibition (e.g., JAK/STAT pathway); hydrochloride salt enhances bioavailability

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s bis(2,4-dichlorophenyl) groups increase logP compared to monosubstituted analogs (e.g., ’s fluorophenyl/methoxyphenyl derivative). This may enhance blood-brain barrier penetration but reduce aqueous solubility . In contrast, the ribofuranosyl substituent in significantly improves solubility due to polar hydroxyl groups .

Bioactivity Trends: Chlorine and fluorine atoms at aromatic positions (e.g., ) correlate with kinase inhibition, likely due to halogen bonding with ATP-binding pockets .

Synthetic Challenges: Multi-step synthesis is required for introducing dichlorophenyl and oxolan-3-ol groups, as seen in procedures for analogous compounds (e.g., SNAr reactions for aryl substitutions ; Mitsunobu or glycosylation reactions for oxolane attachment ).

Metabolic Stability :

  • Bulky substituents (e.g., trimethylsilyl in ) may reduce cytochrome P450-mediated metabolism, whereas methoxy groups () are susceptible to demethylation .

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